

HMR 1556: A Technical Guide to a Potent and Selective IKs Channel Blocker

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For Researchers, Scientists, and Drug Development Professionals

Introduction

HMR 1556 is a chromanol derivative that has emerged as a highly potent and selective blocker of the slowly activating delayed rectifier potassium current (IKs).[1][2] This current, mediated by the KCNQ1/KCNE1 channel complex, plays a crucial role in the repolarization of the cardiac action potential.[1][2] The specificity of HMR 1556 for the IKs channel over other cardiac ion channels makes it an invaluable tool for cardiovascular research and a potential candidate for antiarrhythmic drug development.[1][2] This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental methodologies related to HMR 1556.

Chemical Structure and Properties

HMR 1556 is a chiral molecule with a specific stereochemistry that is crucial for its high-affinity binding to the IKs channel.

- IUPAC Name: N-[(3R,4S)-3,4-Dihydro-3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-1-benzopyran-4-yl]-N-methylmetanesulfonamide
- SMILES String: CC2(C)--INVALID-LINK----INVALID-LINK--C1=CC(OCCCC(F)
 (F)F)=CC=C1O2



Molecular Formula: C17H24F3NO5S

• Molecular Weight: 411.44 g/mol

• CAS Number: 223749-46-0

Quantitative Data: Biological Activity

HMR 1556 exhibits a high degree of selectivity for the IKs channel. The following table summarizes its inhibitory activity (IC50 values) against various cardiac ion currents.

lon Channel/Current	Species/Cell Type	IC50	Reference
IKs	Canine Ventricular Myocytes	10.5 nM	[1][2]
IKs	Guinea Pig Ventricular Myocytes	34 nM	[3]
IKs	Xenopus Oocytes (expressing human minK)	120 nM	[3]
lKr	Canine Ventricular Myocytes	12.6 μΜ	[1][2]
Ito	Canine Ventricular Myocytes	33.9 μΜ	[1][2]
ICa,L	Canine Ventricular Myocytes	27.5 μΜ	[1][2]
IK1	Canine Ventricular Myocytes	Unaffected	[1][2]

Mechanism of Action: Modulation of the Cardiac Action Potential

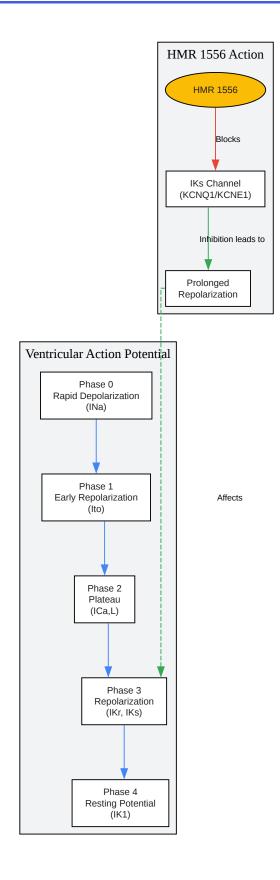


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The primary mechanism of action of **HMR 1556** is the blockade of the IKs potassium channel. This channel is critical for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting the outward flow of potassium ions through the IKs channel, **HMR 1556** prolongs the action potential duration (APD). This effect is particularly relevant in the context of certain cardiac arrhythmias where a shortened APD can contribute to reentry circuits.





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Effect of HMR 1556 on the Cardiac Action Potential.



Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **HMR 1556**.

Isolation of Canine Ventricular Myocytes

This protocol is adapted from methodologies described in the literature for studying cardiac ion channels.

Materials:

- Adult mongrel dogs
- Heparin
- Sodium pentobarbital
- Langendorff apparatus
- Tyrode's solution (in mM): NaCl 135, KCl 5.4, MgCl2 1.0, NaH2PO4 0.33, CaCl2 1.8, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.
- Ca2+-free Tyrode's solution
- Enzyme solution: Ca2+-free Tyrode's solution containing 0.1% collagenase (Type II) and 0.1% bovine serum albumin.
- Kraftbrühe (KB) solution (in mM): KCl 20, K2HPO4 10, glucose 25, mannitol 40, L-glutamic acid 70, β-hydroxybutyric acid 10, taurine 20, EGTA 10; pH adjusted to 7.4 with KOH.

Procedure:

- Anesthetize the dog with sodium pentobarbital (30 mg/kg, i.v.) following heparinization (500 IU/kg).
- Excise the heart and cannulate the aorta on a Langendorff apparatus.
- Perfuse the heart with Ca2+-free Tyrode's solution for 5-10 minutes to wash out blood.



- Switch the perfusion to the enzyme solution and perfuse for 20-30 minutes.
- Remove the left ventricle and mince the tissue in Ca2+-free Tyrode's solution.
- Gently agitate the tissue to disperse individual myocytes.
- Filter the cell suspension to remove undigested tissue.
- Wash the cells by centrifugation and resuspend in normal Tyrode's solution with gradually increasing Ca2+ concentrations.
- Store the isolated myocytes in KB solution at 4°C until use.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the recording of specific ion currents from isolated ventricular myocytes.

Materials:

- Isolated ventricular myocytes
- Patch-clamp amplifier and data acquisition system
- Borosilicate glass capillaries
- Microforge
- Micromanipulator
- External solution (Tyrode's solution as described above)
- Internal (pipette) solution for IKs recording (in mM): K-aspartate 120, KCl 20, Mg-ATP 5, HEPES 10, EGTA 10, GTP 0.1; pH adjusted to 7.2 with KOH.
- HMR 1556 stock solution (e.g., 10 mM in DMSO).

Procedure:

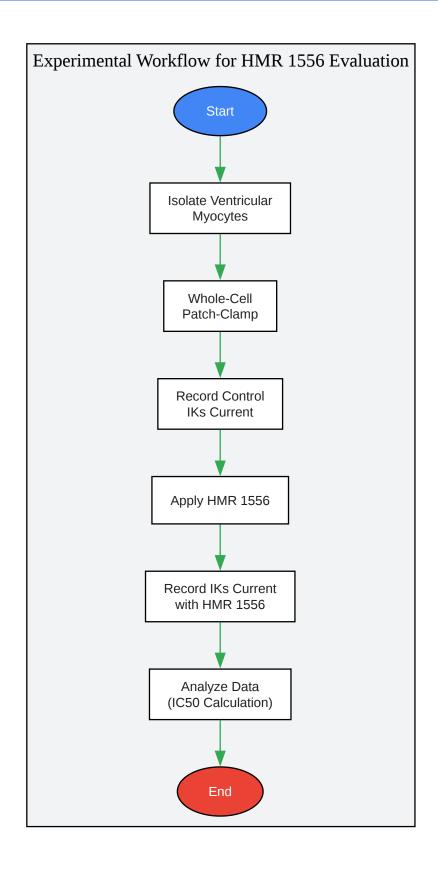
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- Pull patch pipettes from borosilicate glass capillaries using a micropipette puller, with a final resistance of 2-4 M Ω when filled with the internal solution.
- Place isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with the external solution at 36 ± 1 °C.
- Approach a myocyte with the patch pipette using a micromanipulator and form a high-resistance seal ($G\Omega$ seal) with the cell membrane.
- Rupture the membrane patch under the pipette tip with gentle suction to achieve the wholecell configuration.
- Allow the cell to equilibrate with the pipette solution for 5-10 minutes.
- To record IKs, apply a voltage-clamp protocol. A typical protocol involves holding the membrane potential at -40 mV and applying depolarizing pulses to various test potentials (e.g., +50 mV for 2 seconds) to activate the IKs current. The tail current is then recorded upon repolarization to -40 mV.
- To isolate IKs from other currents, specific blockers for other channels (e.g., nifedipine for ICa,L, E-4031 for IKr) can be added to the external solution.
- Apply different concentrations of HMR 1556 to the external solution to determine the concentration-response relationship and calculate the IC50 value.





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Typical Experimental Workflow.



Conclusion

HMR 1556 is a powerful pharmacological tool for the investigation of the IKs channel's role in cardiac electrophysiology. Its high potency and selectivity make it superior to other IKs blockers. The detailed methodologies provided in this guide offer a starting point for researchers aiming to utilize **HMR 1556** in their studies of cardiac function and arrhythmia models. Further research into the precise binding site and molecular interactions of **HMR 1556** with the KCNQ1/KCNE1 channel complex will continue to enhance our understanding of its mechanism of action and potential therapeutic applications.

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References

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